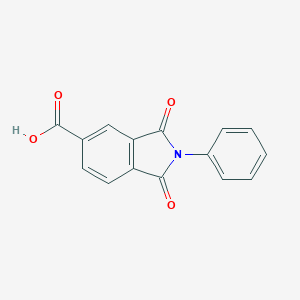

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 180808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dioxo-2-phenylisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQKDUGNSCMZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196853 | |

| Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4649-27-8 | |

| Record name | 4-Carboxy-N-phenylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4649-27-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CARBOXY-N-PHENYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9AXG6CBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, a derivative of phthalimide, represents a core structural motif with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic methodologies, and known biological activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the isoindoline scaffold.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-carboxy-N-phenylphthalimide, possesses a rigid, planar phthalimide core fused to a benzene ring, with a phenyl group attached to the nitrogen atom and a carboxylic acid group at the 5-position of the isoindoline moiety. This unique arrangement of functional groups imparts specific chemical and physical characteristics that are pivotal for its application in various scientific domains.

The presence of the carboxylic acid group confers acidic properties to the molecule, while the dicarbonyl system of the phthalimide ring makes it susceptible to nucleophilic attack.[1] The aromatic rings contribute to the compound's thermal stability and influence its solubility profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-Phenylphthalimide |

| Molecular Formula | C₁₅H₉NO₄ | C₁₄H₉NO₂ |

| Molecular Weight | 267.24 g/mol | 223.23 g/mol [2] |

| Appearance | White to off-white powder (predicted) | White crystalline powder[1] |

| Melting Point | Not available | 204-207 °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and ethanol (predicted). | Sparingly soluble in water; soluble in ethanol and acetone.[1] |

| CAS Number | 4649-27-8 | 520-03-6 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the condensation reaction of trimellitic anhydride with aniline. This reaction proceeds via the formation of an intermediate phthalamic acid, which subsequently undergoes cyclization via dehydration to yield the final imide product. Acetic acid is often employed as a catalyst and solvent for this transformation.

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of structurally similar N-phenylphthalimide derivatives.

Materials:

-

Trimellitic anhydride

-

Aniline

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of trimellitic anhydride and aniline.

-

Add glacial acetic acid to the flask, ensuring the reactants are fully dissolved. The volume of acetic acid should be approximately 5-10 times the mass of the reactants.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any residual acetic acid.

-

Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

-

Dry the purified product in a vacuum oven.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the isoindoline and phenyl rings would appear in the range of 7.5-8.5 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Carbonyl carbons of the imide and carboxylic acid would resonate at approximately 165-170 ppm. Aromatic carbons would appear in the range of 120-140 ppm. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid at 2500-3300 cm⁻¹. Sharp C=O stretches from the imide and carboxylic acid around 1700-1780 cm⁻¹. C-N stretching and aromatic C-H and C=C bending vibrations.[3][4][5] |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (267.24 g/mol ). |

Biological Activities and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the N-phenylphthalimide scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core structure have been investigated for various therapeutic applications.

Enzyme Inhibition

N-phenylphthalimide derivatives have shown inhibitory activity against several enzymes, making them attractive candidates for drug development.

-

α-Glucosidase Inhibition: Certain N-phenylphthalimide derivatives have been identified as potent inhibitors of yeast α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[6]

-

Monoamine Oxidase B (MAO-B) Inhibition: A series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives have been synthesized and evaluated as potent and reversible inhibitors of human MAO-B, indicating their potential for the treatment of neurodegenerative diseases such as Parkinson's disease.[7]

Anticonvulsant and Anti-inflammatory Properties

The N-phenylphthalimide core is also associated with central nervous system activity and anti-inflammatory effects.

-

Anticonvulsant Activity: Several N-phenylphthalimide derivatives have demonstrated significant anticonvulsant effects in preclinical models, highlighting their potential as antiepileptic agents.[8]

-

Anti-inflammatory Activity: Some phthalimide derivatives are known to modulate pro-inflammatory pathways, suggesting their utility in treating inflammatory conditions.

Experimental and Logical Workflows

Synthetic Workflow

The general workflow for the synthesis and purification of this compound can be visualized as a sequential process.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Phenylphthalimide | C14H9NO2 | CID 68215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. Synthesis of N-phenylphthalimide derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid (CAS: 4649-27-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, a heterocyclic compound with potential applications in organic synthesis and drug discovery. This document collates available physicochemical data, proposes detailed experimental protocols, and visualizes key processes to support further research and development efforts.

Core Compound Information

IUPAC Name: 1,3-dioxo-2-phenylisoindole-5-carboxylic acid

Synonyms: N-Phenylphthalimide-4-carboxylic acid, 1,3-diketo-2-phenyl-isoindoline-5-carboxylic acid, 4-CARBOXY-N-PHENYLPHATHALIMIDE

CAS Number: 4649-27-8

Molecular Formula: C₁₅H₉NO₄

Molecular Weight: 267.24 g/mol

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 267.24 g/mol | [Calculated] |

| Boiling Point | 524 °C at 760 mmHg | [Vendor Data] |

| Flash Point | 270.7 °C | [Vendor Data] |

| Density | 1.49 g/cm³ | [Vendor Data] |

| Refractive Index | 1.696 | [Vendor Data] |

| Melting Point | Not Available | [Vendor Data] |

| Solubility | Not Available | [Vendor Data] |

Proposed Synthesis Protocol

Reaction: Trimellitic anhydride + Aniline → this compound + H₂O

Materials:

-

Trimellitic anhydride (1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid)

-

Aniline

-

Glacial Acetic Acid (as solvent and catalyst)

-

Deionized water

-

Ethanol (for washing/recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask for vacuum filtration

-

Beakers and standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine trimellitic anhydride (1 molar equivalent) and aniline (1 molar equivalent).

-

Add glacial acetic acid to the flask to serve as a solvent and catalyst. A volume approximately 5-10 times the mass of the limiting reagent is recommended.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 118 °C for acetic acid) with continuous stirring.

-

Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product is expected to precipitate.

-

Pour the cooled mixture into a beaker of cold deionized water to fully precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with deionized water to remove residual acetic acid and other water-soluble impurities.

-

Further wash the product with cold ethanol to remove any unreacted aniline.

-

Dry the purified this compound in a vacuum oven.

Visualization of Proposed Synthesis Workflow

Experimental Protocol: Melting Point Determination

Given the absence of a reported melting point, this fundamental property must be determined experimentally.

Materials:

-

Purified this compound

-

Capillary tubes

Equipment:

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating can be performed on a separate sample to establish a rough estimate.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

A sharp melting range (0.5-2 °C) is indicative of a pure compound.

Biological Activity and Potential Applications

While direct biological activity data for this compound is scarce, research into its carboxamide derivatives has shown significant potential. Specifically, a series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives have been synthesized and evaluated as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B).

One of the most potent compounds from this series exhibited an IC₅₀ of 0.011 µM for hMAO-B, with high selectivity over hMAO-A. This compound also demonstrated neuroprotective properties by reducing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular assays.

These findings suggest that the this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of neurodegenerative diseases where MAO-B inhibition is a validated target. The carboxylic acid functional group of the parent compound provides a convenient handle for further chemical modification and the generation of compound libraries for screening.

Visualization of a Hypothetical Screening Cascade

Conclusion

This compound is a compound with a foundation for potential applications in medicinal chemistry, particularly as a scaffold for MAO-B inhibitors. While there are gaps in the publicly available experimental data, this guide provides a starting point for researchers by summarizing existing knowledge and proposing robust methodologies for synthesis and characterization. Further investigation into the direct biological activities of this compound and the expansion of its derivative library are warranted to fully explore its therapeutic potential.

Spectroscopic Profile of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid (CAS 4649-27-8). Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a detailed analysis of closely related N-substituted 1,3-dioxoisoindoline-5-carboxamide derivatives to offer valuable insights into the expected spectroscopic characteristics. The methodologies provided are generalized from standard practices for the analysis of isoindoline derivatives and related organic compounds.

Chemical Structure and Properties

-

IUPAC Name: 1,3-dioxo-2-phenylisoindole-5-carboxylic acid[1]

-

Molecular Formula: C₁₅H₉NO₄[1]

-

Molecular Weight: 267.24 g/mol [2]

-

CAS Number: 4649-27-8[1]

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Data of Analogous Compounds

Solvent: DMSO-d₆ Frequency: 400 MHz

| Compound Name | Chemical Shift (δ, ppm) and Multiplicity |

| N-(3,4-difluorophenyl)-1,3-dioxoisoindoline-5-carboxamide | 11.58 (s, 1H), 10.73 (s, 1H), 8.37 - 8.34 (m, 2H), 7.99 - 7.92 (m, 2H), 7.59 - 7.56 (m, 1H), 7.49 - 7.41 (m, 1H) |

| N-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide | 11.57 (s, 1H), 10.69 (s, 1H), 8.38 - 8.36 (m, 2H), 7.98 (d, J = 7.7 Hz, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.44 (d, J = 8.8 Hz, 2H) |

| N-(3-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide | 11.57 (s, 1H), 10.65 (s, 1H), 8.39 - 8.36 (m, 2H), 7.98 (d, J = 7.7 Hz, 1H), 7.68 (d, J = 2.0 Hz, 1H), 7.47 (dd, J = 8.7, 2.1 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 3.87 (s, 3H) |

Source: Synthesis and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data of Analogous Compounds

Solvent: DMSO-d₆ Frequency: 101 MHz

| Compound Name | Chemical Shift (δ, ppm) |

| N-(3,4-difluorophenyl)-1,3-dioxoisoindoline-5-carboxamide | 169.07, 168.98, 164.34, 150.56, 150.42, 148.14, 148.01, 147.50, 147.37, 145.09, 144.96, 139.98, 136.28, 136.26, 136.20, 136.17, 135.52, 134.46, 133.34, 123.64, 122.26, 117.92, 117.75, 117.34, 117.30, 117.28, 117.24, 110.04, 109.82 |

| N-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide | 169.11, 169.03, 164.34, 140.29, 138.19, 135.44, 134.48, 133.33, 129.07, 128.22, 123.64, 122.49, 122.32 |

| N-(3-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide | 169.10, 169.01, 164.30, 154.82, 140.25, 139.43, 135.46, 134.46, 133.34, 130.11, 123.63, 122.24, 116.27, 113.55, 105.49, 56.36 |

Source: Synthesis and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B.

High-Resolution Mass Spectrometry (HRMS) Data of Analogous Compounds

| Compound Name | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| N-(3,4-difluorophenyl)-1,3-dioxoisoindoline-5-carboxamide | 303.0581 | 303.0583 |

| N-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide | 301.0380 | 301.0368 |

| N-(3-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide | 297.0875 | 297.0863 |

Source: Synthesis and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretches of the imide and carboxylic acid, and the aromatic C-H and C=C stretches.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are used for accurate mass measurements.

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight and observe the isotopic pattern.

-

Fragmentation Analysis (MS/MS): Select the molecular ion (or a protonated/deprotonated molecule) and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns, which aid in structure elucidation.

-

-

Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For HRMS, the measured accurate mass can be used to determine the elemental composition.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of a target molecule.

References

An In-Depth Technical Guide to the Solubility Profile of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. This includes detailed experimental protocols for both thermodynamic and kinetic solubility, a discussion of the theoretical solubility based on its molecular structure, and the necessary visual aids to understand the experimental workflows. The aim is to equip researchers with the necessary information to accurately assess the solubility of this compound, a critical parameter in drug discovery and development.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a phthalimide group, a phenyl ring, and a carboxylic acid moiety, suggests a complex solubility behavior that is critical for its handling, formulation, and biological activity. Understanding the solubility of this compound in various solvents is fundamental for a range of applications, from designing synthetic routes to developing effective drug delivery systems. This guide presents standardized methods for the experimental determination of its solubility.

Predicted Solubility Profile

The molecular structure of this compound allows for a qualitative prediction of its solubility. The presence of the carboxylic acid group suggests that its solubility will be highly pH-dependent, with increased solubility in basic aqueous solutions due to the formation of the carboxylate salt. The aromatic rings (phenyl and the isoindoline core) contribute to the molecule's hydrophobicity, suggesting that it will likely exhibit poor solubility in water at neutral and acidic pH. It is anticipated to have better solubility in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in dipole-dipole interactions and potentially hydrogen bonding.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of common solvents is not widely available in the public domain. The following tables are provided as a template for researchers to populate with experimentally determined values.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µM) | Method |

| Water (pH 7.4) | Data not available | Data not available | Shake-Flask |

| Phosphate Buffered Saline (PBS) | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Shake-Flask |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | Shake-Flask |

| Ethanol | Data not available | Data not available | Shake-Flask |

| Methanol | Data not available | Data not available | Shake-Flask |

| Acetonitrile | Data not available | Data not available | Shake-Flask |

Table 2: Kinetic Solubility of this compound in Aqueous Buffer (pH 7.4)

| Parameter | Value | Method |

| Kinetic Solubility (µM) | Data not available | Turbidimetric Assay |

| DMSO Concentration | Data not available | Turbidimetric Assay |

| Incubation Time | Data not available | Turbidimetric Assay |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[1][2] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: A standard curve of the compound is prepared in the same solvent to accurately quantify the solubility.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds that are first dissolved in DMSO and then diluted into an aqueous buffer.[3][4][5] It measures the concentration at which a compound precipitates out of a supersaturated solution.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.

-

Addition to Buffer: An aqueous buffer (e.g., PBS, pH 7.4) is added to the wells containing the DMSO dilutions. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: The plate is incubated at a constant temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with shaking.

-

Turbidity Measurement: The precipitation of the compound is detected by measuring the turbidity (light scattering) of the solutions in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to controls.

Conclusion

While direct quantitative solubility data for this compound is currently scarce, this technical guide provides the necessary theoretical background and detailed experimental protocols for its determination. The shake-flask and turbidimetric methods are robust and widely accepted for measuring thermodynamic and kinetic solubility, respectively. Accurate determination of the solubility profile of this compound is essential for its successful application in research and development, particularly in the pharmaceutical industry. Researchers are encouraged to use the provided frameworks to generate and disseminate this critical physicochemical data.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid from Trimellitic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step reaction starting from trimellitic anhydride and aniline, proceeding through an amic acid intermediate. This document outlines the detailed experimental protocol, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Overview and Mechanism

The synthesis of this compound from trimellitic anhydride and aniline is a classic example of imide formation. The reaction proceeds in two distinct stages:

-

Amic Acid Formation: The primary amine (aniline) acts as a nucleophile, attacking one of the carbonyl carbons of the trimellitic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid derivative, specifically 2-carboxy-4-(phenylcarbamoyl)benzoic acid (the amic acid intermediate). This step is typically rapid and can be carried out at room temperature.

-

Cyclization (Imidization): The amic acid intermediate undergoes an intramolecular condensation reaction upon heating, often in the presence of a dehydrating agent. This step involves the elimination of a water molecule to form the stable five-membered imide ring of the final product, this compound.

Reaction Pathway

Caption: Reaction pathway for the synthesis of the target compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Trimellitic Anhydride | C₉H₄O₅ | 192.13 | Colorless or white solid | 168 |

| Aniline | C₆H₇N | 93.13 | Colorless to yellow liquid | -6 |

Table 2: Properties of the Final Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Appearance |

| This compound | C₁₅H₉NO₄ | 267.24 | 4649-27-8 | Solid |

Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for imide synthesis from anhydrides and amines.

Materials:

-

Trimellitic anhydride

-

Aniline

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Step 1: Synthesis of the Amic Acid Intermediate

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trimellitic anhydride (e.g., 0.1 mol, 19.21 g) in a suitable solvent such as glacial acetic acid (e.g., 100 mL).

-

While stirring at room temperature, slowly add a solution of aniline (e.g., 0.1 mol, 9.31 g) in the same solvent (e.g., 20 mL).

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. The formation of the amic acid intermediate may result in the formation of a precipitate.

Step 2: Cyclization to this compound

-

Attach a reflux condenser to the round-bottom flask containing the amic acid solution.

-

Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out upon cooling.

Step 3: Isolation and Purification of the Product

-

If a precipitate has formed, collect the crude product by vacuum filtration. If not, the product can be precipitated by pouring the reaction mixture into cold deionized water.

-

Wash the filtered solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified crystals under vacuum to obtain the final product, this compound.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis.

Safety Considerations

-

Trimellitic anhydride is a respiratory sensitizer and can cause irritation to the skin, eyes, and respiratory tract.

-

Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen.

-

Glacial acetic acid is corrosive and can cause severe burns.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from trimellitic anhydride and aniline is a robust and straightforward procedure for obtaining this versatile chemical intermediate. The two-step, one-pot reaction provides a reliable method for researchers in drug discovery and materials science to access this compound for further derivatization and application. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.

The Multifaceted Biological Activities of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxo-2-phenylisoindoline-5-carboxylic acid scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as therapeutic agents. The information presented is collated from recent scientific literature and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery.

Synthesis of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives

A general method for the synthesis of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives has been described, which involves the reaction of trimeric anhydride and ammonium chloride in dimethylformamide (DMF), followed by the addition of triethylamine. The mixture is heated and refluxed, and after cooling and dilution with water, the crude product is purified by column chromatography and recrystallization to yield the desired derivatives.[1]

Biological Activities

Derivatives of the this compound core have demonstrated significant potential in several key therapeutic areas, including neuroprotection, cancer, pain management, and inflammation.

Neuroprotective Activity: Monoamine Oxidase B (MAO-B) Inhibition

A series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives have been identified as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.[1][2] The inhibitory activities of several of these compounds are summarized in Table 1.

Table 1: hMAO-B Inhibitory Activity of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives [1][2]

| Compound | Substitution | hMAO-B IC50 (µM) | Selectivity Index over hMAO-A |

| 1 | Unsubstituted | 3.25 | - |

| 16 | 3-bromo-4-fluorophenyl | 0.011 | > 3636 |

| Rasagiline | (Reference) | 0.096 | - |

| Safinamide | (Reference) | 0.0365 | - |

Kinetic analysis of the most potent compound, compound 16, revealed a mixed-type, reversible inhibition of hMAO-B.[1][2] Furthermore, this compound demonstrated neuroprotective properties by significantly reducing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][3]

Anticancer Activity

Derivatives of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea have been synthesized and evaluated for their anticancer properties. Several compounds exhibited significant growth inhibition against a panel of human cancer cell lines.[1][4][5][6][7] The anticancer activity of a particularly active compound is detailed in Table 2.

Table 2: Anticancer Activity of 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (Compound 7c) [1][4][5][6][7]

| Cancer Cell Line | Description | Percentage Growth Inhibition (%) at 10 µM |

| EKVX | Non-Small Cell Lung Cancer | 75.46 |

| CAKI-1 | Renal Cancer | 78.52 |

| UACC-62 | Melanoma | 80.81 |

| MCF7 | Breast Cancer | 83.48 |

| LOX IMVI | Melanoma | 84.52 |

| ACHN | Renal Cancer | 89.61 |

Some of these derivatives also demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Compound 7c, for instance, showed moderate inhibition of EGFR with an IC50 value of 42.91 ± 0.80 nM, compared to the standard drug erlotinib (IC50 = 26.85 ± 0.72 nM).[1][5][6][7]

Antioxidant Activity

Several isoindoline-1,3-dione derivatives have been reported to possess antioxidant properties. The antioxidant potential of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs was evaluated, with some compounds demonstrating significant activity, as shown in Table 3.

Table 3: Antioxidant Activity of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs [1][5][6][7]

| Compound | Substitution | Antioxidant IC50 (µM) |

| 7d | 4-Methoxyphenyl | 16.05 ± 0.15 |

| 7f | 2-Methoxyphenyl | 15.99 ± 0.10 |

Analgesic and Anti-inflammatory Activities

New derivatives of isoindoline-1,3-diones have been synthesized and shown to exhibit significant analgesic activity. In in vivo studies, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to have an analgesic activity 1.6 times higher than the reference drug metamizole sodium.[8] Further studies on other 1H-isoindole-1,3(2H)-dione derivatives in various pain models have quantified their analgesic effects (Table 4).

Table 4: Analgesic Activity of 1H-Isoindole-1,3(2H)-dione Derivatives in the Oxaliplatin-Induced Neuropathy Pain Model [9]

| Compound | Dose (mg/kg) | Analgesic Activity (%) |

| F1 | 10 | 48.6 |

| F2 | 10 | 39.4 |

| F3 | 10 | 81.13 |

| F4 | 10 | 38.29 |

In addition to analgesic effects, certain isoindoline-1,3-dione derivatives have demonstrated in-vitro anti-inflammatory activity through the inhibition of protein denaturation (Table 5).

Table 5: In-vitro Anti-inflammatory Activity of Isoindoline-1,3-dione Derivatives [10]

| Compound | Inhibition of Protein Denaturation (%) at 500 µg/ml |

| 3a | 83 |

| 3b | 78 |

| 3g | 74 |

Experimental Protocols

General Synthesis of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives[1]

-

Dissolve trimeric anhydride (0.3 mmol) and ammonium chloride (1 mmol) in dimethylformamide (DMF, 0.4 ml).

-

Add triethylamine (0.4 mmol) to the mixture.

-

Stir the mixture at 35 °C for 30 minutes.

-

Heat the mixture to an external temperature of 160 °C and allow it to reflux for 5 hours.

-

After cooling to room temperature, dilute the solution with distilled water.

-

Extract the aqueous solution to obtain the organic phase.

-

Purify the crude product by column chromatography and recrystallization.

Human Monoamine Oxidase (hMAO) Inhibition Assay[1]

The inhibitory activities of the synthesized compounds on hMAO-A and hMAO-B were assessed using an Amplex Red MAO assay kit, following the manufacturer's instructions.

Anticancer Cell Line Screening[1][4][5][6][7]

Five of the six synthesized 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs were evaluated against 56 different human cancer cell lines at a concentration of 10 µM according to the standard protocol of the National Cancer Institute (NCI).

Antioxidant Activity Assay[1][5][6][7]

The antioxidant potential of the compounds was determined using established in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Analgesic Activity (Acetic Acid-Induced Writhing Test)[10]

-

Administer the synthesized compounds and a standard drug to respective groups of mice.

-

After a set time, inject a 0.6% acetic acid solution (10 ml/kg) intraperitoneally.

-

Observe the number of writhes for each mouse for a 10-minute period, starting 20 minutes after the acetic acid injection.

-

Calculate the percentage of analgesic activity as the percentage of inhibition of the number of writhes compared to a control group.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and biological evaluation of isoindoline derivatives.

Mechanism of MAO-B Inhibition

Caption: Simplified diagram of MAO-B inhibition by 1,3-dioxo-2-phenylisoindoline derivatives.

Structure-Activity Relationship for Anticancer Activity

Caption: Structure-activity relationship of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs.

References

- 1. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies | MDPI [mdpi.com]

- 2. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of 1, 3-dioxo- N- phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. | Read by QxMD [read.qxmd.com]

- 4. researchgate.net [researchgate.net]

- 5. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. media.neliti.com [media.neliti.com]

The Chemical Versatility of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid: A Technical Guide to its Carboxylic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the carboxylic acid group in 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid , a key scaffold in medicinal chemistry. This document provides a comprehensive overview of its derivatization through amidation, esterification, and reduction, complete with detailed experimental protocols and quantitative data. Furthermore, it delves into the biological significance of its derivatives, particularly as potent inhibitors of Monoamine Oxidase B (MAO-B), offering insights for drug discovery and development.

Core Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a versatile functional group that readily undergoes a variety of chemical transformations. This allows for the synthesis of a diverse library of derivatives with potential therapeutic applications. The primary reactions involving this group are nucleophilic acyl substitution, leading to the formation of amides and esters, and reduction to the corresponding primary alcohol.

Amidation: A Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is a crucial transformation, as evidenced by the development of potent enzyme inhibitors. A general and effective method for the amidation of this compound involves the use of a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Experimental Protocol: General Procedure for Amidation

A solution of this compound (1.0 eq) and a selected primary or secondary amine (1.0-1.2 eq) is prepared in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). To this solution, EDCI (1.1-1.5 eq) and a catalytic amount of DMAP (0.1 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.

Quantitative Data: Amidation Yields

The following table summarizes the yields obtained for the synthesis of various N-substituted carboxamide derivatives of this compound.

| Amine Reactant | Product | Yield (%) |

| Aniline | N-phenyl-1,3-dioxo-2-phenylisoindoline-5-carboxamide | 85 |

| 4-Fluoroaniline | N-(4-fluorophenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide | 88 |

| 4-Chloroaniline | N-(4-chlorophenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide | 82 |

| 4-Bromoaniline | N-(4-bromophenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide | 79 |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-1,3-dioxo-2-phenylisoindoline-5-carboxamide | 80 |

Esterification: Modifying Lipophilicity and Pharmacokinetics

Esterification of the carboxylic acid group is a common strategy to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. A standard and effective method for the synthesis of esters from this compound is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

This compound (1.0 eq) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the solution. The reaction mixture is heated to reflux for 4-8 hours, with the progress monitored by TLC. After completion, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be further purified by recrystallization or column chromatography.

Quantitative Data: Esterification Yields (Predicted)

While specific literature data for the esterification of this particular molecule is sparse, based on analogous reactions, the following yields can be reasonably expected.

| Alcohol Reactant | Product | Expected Yield (%) |

| Methanol | Methyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate | 85-95 |

| Ethanol | Ethyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate | 80-90 |

| Propanol | Propyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate | 75-85 |

Reduction: Accessing the Corresponding Alcohol

Reduction of the carboxylic acid to a primary alcohol provides another avenue for structural modification and the introduction of new functionalities. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude alcohol, which can be purified by column chromatography.

Quantitative Data: Reduction Yield (Predicted)

Based on the reduction of similar aromatic carboxylic acids, the expected yield for this reaction is generally high.

| Product | Expected Yield (%) |

| (5-(Hydroxymethyl)-2-phenylisoindoline-1,3-dione) | 70-85 |

Biological Significance: Inhibition of Monoamine Oxidase B (MAO-B)

Derivatives of this compound, particularly the N-aryl carboxamides, have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[1] MAO-B is a key enzyme in the metabolic degradation of monoamine neurotransmitters, such as dopamine. Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

Signaling Pathway: MAO-B Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of MAO-B and the mechanism of its inhibition by the carboxamide derivatives.

Caption: MAO-B catalytic cycle and its inhibition.

Experimental Workflow: Synthesis and Evaluation of MAO-B Inhibitors

The following diagram outlines the typical workflow for the synthesis and biological evaluation of 1,3-Dioxo-2-phenylisoindoline-5-carboxamide derivatives as MAO-B inhibitors.

Caption: Experimental workflow for inhibitor development.

Quantitative Data: MAO-B Inhibition

The inhibitory activity of the synthesized carboxamide derivatives against human MAO-B is presented in the following table.

| Compound | Substituent on N-phenyl ring | MAO-B IC₅₀ (µM)[1] |

| 1 | H | > 10 |

| 2 | 4-F | 0.85 |

| 3 | 4-Cl | 0.52 |

| 4 | 4-Br | 0.31 |

| 5 | 4-OCH₃ | 1.23 |

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of derivatives. The reactivity of its carboxylic acid group enables straightforward conversion to amides, esters, and alcohols, providing a powerful tool for medicinal chemists to fine-tune the pharmacological properties of this scaffold. The demonstrated potent MAO-B inhibitory activity of the carboxamide derivatives highlights the significant potential of this compound class in the development of novel therapeutics for neurodegenerative diseases. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to further explore and exploit the chemical and biological potential of this important molecule.

References

A Technical Guide to the Synthesis and Properties of N-Substituted Phthalimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted phthalimide derivatives represent a versatile class of compounds with a broad spectrum of applications, most notably in the realm of medicinal chemistry. The inherent structural features of the phthalimide scaffold, particularly its hydrophobic nature and hydrogen bonding capabilities, make it a privileged pharmacophore.[1] These derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[2][3][4] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological activities of N-substituted phthalimide derivatives, complete with detailed experimental protocols and an exploration of their mechanisms of action through key signaling pathways.

Synthesis of N-Substituted Phthalimide Derivatives

The synthesis of N-substituted phthalimides can be achieved through several reliable methods. The most common approaches include the reaction of phthalic anhydride with primary amines and the Gabriel synthesis. Modern variations, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and yield.

Reaction of Phthalic Anhydride with Primary Amines

A prevalent and straightforward method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine. This reaction typically proceeds by nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by dehydration to form the imide ring.[5] The reaction can be carried out with or without a solvent and can be accelerated by conventional heating or microwave irradiation.

Logical Workflow for Synthesis from Phthalic Anhydride:

Caption: General workflow for the synthesis of N-substituted phthalimides from phthalic anhydride.

The Gabriel Synthesis

The Gabriel synthesis is a classic and highly effective method for preparing primary amines, which utilizes potassium phthalimide as a key reagent. The process involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[6][7] This method is particularly advantageous as it prevents the over-alkylation that can occur with direct amination of alkyl halides.[7]

Experimental Workflow for Gabriel Synthesis:

Caption: Step-wise workflow of the Gabriel Synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylphthalimide via Conventional Heating

This protocol describes the synthesis of N-phenylphthalimide from phthalic anhydride and aniline using glacial acetic acid as a solvent.[5]

Materials:

-

Phthalic anhydride

-

Aniline

-

Glacial acetic acid

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine equimolar amounts of phthalic anhydride and aniline.[5]

-

Add glacial acetic acid to the flask (approximately 5 times the volume of the reactants).[5]

-

Heat the mixture to reflux for a few hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the solid product by suction filtration.[5]

-

Wash the collected solid with ethyl acetate to remove impurities.[5]

-

Dry the purified N-phenylphthalimide. For further purification, recrystallization from acetic acid can be performed.[5]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Phthalimides

This protocol outlines a rapid, solvent-free synthesis of N-substituted phthalimides using microwave irradiation.[8][9]

Materials:

-

Phthalic anhydride

-

Appropriate primary amine (e.g., aryl amine)

-

Sodium acetate

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a microwave-safe vessel, mix phthalic anhydride, the desired aryl amine, and sodium acetate.[8]

-

Add a few drops of DMF to the mixture.[8]

-

Irradiate the reaction mixture in a microwave oven for 4-8 minutes at a power level of 600-800W.[8]

-

Monitor the completion of the reaction using TLC.[8]

-

After irradiation, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the solid product.

-

Filter the solid, wash it with water, and recrystallize from a suitable solvent such as ethanol to obtain the pure N-substituted phthalimide.[8]

Protocol 3: Gabriel Synthesis of N-Benzylphthalimide

This protocol details the synthesis of N-benzylphthalimide, a common intermediate in the Gabriel synthesis of benzylamine.[10]

Materials:

-

Phthalimide

-

Anhydrous potassium carbonate

-

Benzyl chloride

-

Methanol

-

Hydrazine hydrate (85%)

Procedure for N-Benzylphthalimide Synthesis:

-

Thoroughly mix anhydrous potassium carbonate and phthalimide in a mortar and pestle.[10]

-

Transfer the mixture to a round-bottom flask and add benzyl chloride. Caution: Benzyl chloride is a lachrymator and skin irritant.[10]

-

Heat the mixture at a gentle reflux for 2 hours.[10]

-

After cooling, the crude product can be isolated. The reported yield of crude product is 72-79%.[10]

Procedure for Cleavage to Benzylamine:

-

Combine the synthesized N-benzylphthalimide, hydrazine hydrate, and methanol in a round-bottom flask. Caution: Hydrazine is highly toxic and explosive near its boiling point.[10]

-

Reflux the mixture for 1 hour. A white precipitate will form.[10]

-

After the reaction, the primary amine (benzylamine) can be isolated from the reaction mixture.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of N-substituted phthalimides are crucial for their characterization and for understanding their structure-activity relationships.

| Compound Name | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| N-Phenylphthalimide | Phenyl | C₁₄H₉NO₂ | 223.23 | 197-198 | 81 | [11] |

| N-(4-Methylphenyl)phthalimide | 4-Methylphenyl | C₁₅H₁₁NO₂ | 237.26 | - | - | [12] |

| N-(2-Hydroxyethyl)phthalimide | 2-Hydroxyethyl | C₁₀H₉NO₃ | 191.18 | 126-131 | 86 | [13][14] |

| N-(Carboxymethyl)phthalimide | Carboxymethyl | C₁₀H₇NO₄ | 205.17 | 194 | 95 | [8] |

Table 2: Spectroscopic Data for Selected N-Substituted Phthalimide Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |

| N-Phenylphthalimide | 7.95–7.80 (m, 1H), 7.79–7.60 (m, 2H), 7.30 (d, J = 8.1 Hz, 1H), 7.14 (t, J = 8.3 Hz, 2H) | 165.46, 162.00, 159.55, 136.11, 135.23, 133.58, 131.88, 131.49, 129.90, 127.14, 125.23, 122.18, 121.74, 113.59 | Aromatic C-H: >3000, C=O symmetric stretch: ~1770, C=O asymmetric stretch: ~1700 | [11][15] |

| N-(2-Hydroxyethyl)phthalimide | - | - | O-H: ~3400, C-H: ~2900, C=O: ~1700, C-N: ~1050 | |

| Phthalimide | - | - | N-H stretch: ~3200, Aromatic C-H stretch: 3064, C=O stretches present | [16][17] |

Biological Activities and Signaling Pathways

N-substituted phthalimide derivatives exhibit a remarkable range of biological activities, largely attributed to their ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Many phthalimide derivatives exert anti-inflammatory effects through the inhibition of pro-inflammatory mediators. A key mechanism is the suppression of tumor necrosis factor-alpha (TNF-α) production.[4][18] Some derivatives also act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[19][20]

Inhibition of TNF-α Signaling Pathway:

Caption: Phthalimide derivatives can inhibit the production of TNF-α, a key inflammatory cytokine.

Anticancer Activity

The anticancer properties of N-substituted phthalimides are often linked to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Two such pathways are the Transforming Growth Factor-beta (TGF-β) and the mammalian Target of Rapamycin (mTOR) signaling pathways.

Inhibition of the TGF-β Signaling Pathway: Some phthalimide derivatives have been designed to act as antagonists of the TGF-β signaling pathway by inhibiting the TGF-β type I receptor kinase (ALK5).[21]

Caption: Inhibition of the TGF-β signaling pathway by phthalimide derivatives targeting ALK5.[3][8][21][22]

Inhibition of the mTOR Signaling Pathway: N-Hydroxyphthalimide has been shown to exhibit antitumor activity by suppressing the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[23]

Caption: N-Hydroxyphthalimide inhibits both mTORC1 and mTORC2 signaling pathways.[1][2][24][25][26]

Conclusion

N-substituted phthalimide derivatives continue to be a focal point of research in organic and medicinal chemistry. The synthetic routes to these compounds are well-established and can be optimized for efficiency and yield. Their diverse biological activities, stemming from their ability to modulate key cellular signaling pathways, underscore their potential as scaffolds for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals in drug development to explore and harness the potential of this important class of molecules.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biomedgrid.com [biomedgrid.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(2-Hydroxyethyl)phthalimide | C10H9NO3 | CID 77499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 9. journals.plos.org [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4) | Manufacturer & Supplier for EU & UK [epapchem.com]

- 15. prepchem.com [prepchem.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Phthalimide(85-41-6) IR Spectrum [chemicalbook.com]

- 18. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]

- 23. chemrxiv.org [chemrxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 26. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalimide scaffold, a recurring motif in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities.[1][2][3] Within this privileged structural class, 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its derivatives have emerged as promising candidates in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this core molecule, highlighting its potential in the development of treatments for neurodegenerative diseases and inflammatory conditions. The inherent versatility of the phthalimide core, combined with the synthetic tractability of the carboxylic acid group, offers a robust platform for the generation of diverse chemical libraries with tailored pharmacological profiles.[4][5] This document will serve as a comprehensive resource for researchers aiming to leverage the therapeutic potential of this compound in their drug discovery endeavors.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of a series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives, which are closely related to the core compound of interest. These derivatives have been evaluated for their inhibitory activity against human monoamine oxidase B (hMAO-B) and their effects on the production of inflammatory mediators.

Table 1: Inhibitory Activity of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives against human MAO-A and MAO-B.

| Compound | Substitution on Phenyl Ring | hMAO-A Inhibition IC50 (μM) | hMAO-B Inhibition IC50 (μM) | Selectivity Index (SI) for hMAO-B |

| 1 | Unsubstituted | > 40 | 3.25 | > 12.3 |

| 4 | 2-Fluoro | > 40 | 0.098 | > 408 |

| 5 | 2-Chloro | > 40 | 0.055 | > 727 |

| 6 | 2-Bromo | > 40 | 0.027 | > 1481 |

| 7 | 3-Fluoro | > 40 | 0.046 | > 869 |

| 9 | 3-Bromo | > 40 | 0.011 | > 3636 |

| 10 | 4-Fluoro | > 40 | 0.122 | > 328 |

| 12 | 4-Bromo | > 40 | 0.038 | > 1052 |

| 16 | 3,4-Dichloro | > 40 | 0.011 | > 3636 |

| 21 | 4-Methoxy | > 40 | 1.89 | > 21.2 |

| Rasagiline | (Reference) | 2.5 | 0.096 | 26 |

| Safinamide | (Reference) | > 40 | 0.0365 | > 1095 |

Data extracted from a study on 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives.

Table 2: Anti-inflammatory Activity of Selected 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives in LPS-stimulated BV-2 Microglial Cells.

| Compound | Concentration (μM) | Nitric Oxide (NO) Production (% of Control) | TNF-α Production (% of Control) |

| 6 | 10 | 65.4% | 72.1% |

| 9 | 10 | 58.2% | 63.5% |

| 16 | 10 | 55.8% | 60.7% |

Data represents the remaining percentage of NO and TNF-α after treatment with the respective compounds in lipopolysaccharide (LPS)-stimulated cells.

Experimental Protocols

Synthesis of this compound

Materials:

-

Trimellitic anhydride

-

Aniline

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve trimellitic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.

-

To this solution, add aniline (1 equivalent) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by vacuum filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials and solvent.

-

The final product, this compound, can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

In Vitro Human Monoamine Oxidase (hMAO) Inhibition Assay

This protocol outlines the determination of the inhibitory potency of compounds against hMAO-A and hMAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for hMAO-A)

-

Benzylamine (substrate for hMAO-B)

-

4-Hydroxyquinoline (fluorescent product)

-

Test compounds

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate buffer.

-

In a 96-well plate, add the test compound solution, followed by the respective hMAO enzyme (hMAO-A or hMAO-B).

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate (kynuramine for hMAO-A or benzylamine for hMAO-B).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader at an excitation wavelength of 320 nm and an emission wavelength of 390 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Measurement of Nitric Oxide (NO) and TNF-α Production in BV-2 Microglial Cells

This protocol describes the evaluation of the anti-inflammatory effects of the compounds on cultured microglial cells.

Materials:

-

BV-2 murine microglial cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Mouse TNF-α ELISA kit

-

Test compounds

Procedure:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

For NO measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

-

For TNF-α measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Determine the effect of the compounds on cell viability using an MTT assay to rule out cytotoxicity.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for the evaluation of this compound derivatives.

Caption: Proposed anti-inflammatory signaling pathway of phthalimide derivatives.

Caption: Neuroprotective mechanism through MAO-B inhibition by phthalimide derivatives.

Caption: General experimental workflow for the discovery of drugs based on the title compound.

Conclusion

This compound represents a valuable and versatile scaffold in the field of drug discovery. Its derivatives have demonstrated potent inhibitory activity against key therapeutic targets such as monoamine oxidase B, alongside significant anti-inflammatory properties. The straightforward synthesis and the potential for diverse chemical modifications make this molecule an attractive starting point for the development of novel therapeutics for neurodegenerative disorders and inflammatory diseases. Further investigation into the structure-activity relationships and in vivo efficacy of new analogs will be crucial in translating the promise of this chemical class into tangible clinical benefits. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their pursuit of innovative medicines.

References

- 1. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dioxo-2-(3-(5-phenylbenzo[d]oxazol-2-yl)phenyl)isoindoline-5-carboxylic acid | C28H16N2O5 | CID 21884347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction